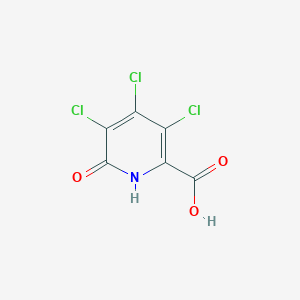

3,4,5-Trichloro-6-hydroxypicolinic acid

Vue d'ensemble

Description

3,4,5-Trichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3. It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and a hydroxyl group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-hydroxypicolinic acid typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of picolinic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound .

Analyse Des Réactions Chimiques

Hydrolysis and Substitution Reactions

The hydroxyl group at position 6 participates in hydrolysis and nucleophilic substitution under alkaline or acidic conditions.

Key Reaction Pathways:

-

Hydrazine Substitution:

In the synthesis of 3,6-dichloropicolinic acid, 3,5,6-trichloro-4-hydrazinopicolinic acid undergoes hydrolysis in aqueous ethanol with sodium hydroxide, eliminating hydrazine to form the hydroxyl derivative . -

Chlorine Displacement:

Under strongly basic conditions (pH 13–13.5), chlorine atoms at positions 3, 4, or 5 may be displaced by hydroxide ions. This is observed in electrolytic reduction processes where tetrachloropicolinic acid derivatives lose chlorine atoms to form di- or trichloro products .

Reaction Conditions:

Acid-Base Reactions

The carboxylic acid and phenolic hydroxyl groups enable acid-base reactivity:

Neutralization with Bases:

-

Reacts with alkali metal hydroxides (e.g., NaOH) to form water-soluble salts, facilitating further reactions .

-

Salt formation occurs preferentially at the carboxylic acid group (pKa ~2.5) over the hydroxyl group (pKa ~8–10) .

Protonation/Deprotonation:

-

Under acidic conditions (pH <2), both groups remain protonated, reducing solubility.

-

At neutral pH, partial deprotonation of the carboxylic acid occurs .

Electrolytic Reduction

Industrial synthesis routes utilize electrolysis to selectively remove chlorine atoms:

Two-Stage Process :

-

Initial Stage (pH 8.5–11):

-

Partial dechlorination occurs at elevated temperatures (>80°C).

-

Avoids hydroxylation side reactions.

-

-

Final Stage (pH 13–13.5):

-

Completes dechlorination to yield dichloro derivatives.

-

Key Outcomes:

-

Batch yields increase due to improved reactant solubility at high pH.

-

Secondary hydroxylation is minimized.

Stability and Degradation

-

Thermal Stability:

Decomposes above 150°C, releasing HCl and forming polymeric byproducts . -

Photodegradation:

UV exposure in aqueous solutions leads to reductive dechlorination, forming dichloropicolinic acids .

Comparative Reactivity of Chlorine Positions

Electron density distribution (calculated via DFT) influences substitution rates:

| Chlorine Position | Relative Reactivity | Preferred Reaction |

|---|---|---|

| Position 4 | High | Hydroxide substitution |

| Position 5 | Moderate | Electrolytic reduction |

| Position 3 | Low | Requires strong bases or catalysts |

Applications De Recherche Scientifique

Agricultural Applications

1. Herbicide Development

TCHPA is primarily recognized for its use in the development of herbicides. Its structural similarity to other pyridine carboxylic acids allows it to function effectively as a selective herbicide. It is particularly effective against broadleaf weeds while being less harmful to grasses.

2. Mechanism of Action

TCHPA inhibits the growth of target plants by interfering with specific metabolic pathways. Its action can be compared to that of established herbicides like picloram and clopyralid, which are known for their persistence in soil and potential to affect non-target species.

| Herbicide | Active Ingredient | Target Weeds | Selectivity |

|---|---|---|---|

| TCHPA | 3,4,5-Trichloro-6-hydroxypicolinic acid | Broadleaf weeds | Selective towards grasses |

| Picloram | Picloram | Various broadleaf weeds | Non-selective |

| Clopyralid | Clopyralid | Broadleaf weeds | Selective |

Medicinal Applications

1. Prolyl Hydroxylase Inhibition

Recent studies have indicated that TCHPA has potential as a prolyl hydroxylase inhibitor. This activity is significant in the context of treating fibrotic diseases and certain types of cancer by stabilizing hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of TCHPA showed promising results in inhibiting prolyl hydroxylase enzymes, suggesting potential therapeutic applications in oncology and fibrosis management .

Environmental Impact Studies

Research has also focused on the environmental persistence of TCHPA when used as an herbicide. Studies have shown that while it effectively controls target weeds, its breakdown products may pose risks to sensitive plant species if not managed properly.

| Study Focus | Findings |

|---|---|

| Persistence in Soil | TCHPA exhibits moderate persistence, similar to clopyralid and picloram. |

| Impact on Non-target Species | Can negatively affect sensitive plants if residual concentrations are high. |

Mécanisme D'action

The mechanism of action of 3,4,5-Trichloro-6-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

3,5,6-Trichloro-4-hydroxypicolinic Acid: A similar compound with chlorine atoms at different positions on the pyridine ring.

Uniqueness

3,4,5-Trichloro-6-hydroxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3,4,5-Trichloro-6-hydroxypicolinic acid (THP) is a chlorinated derivative of picolinic acid, characterized by the molecular formula and a molecular weight of approximately 240.91 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and herbicidal applications. Its unique structure, with three chlorine atoms and a hydroxyl group on the pyridine ring, contributes to its distinctive chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial cell wall synthesis, although specific targets remain to be fully elucidated.

Herbicidal Applications

THP has also been explored for its herbicidal properties. It interacts with specific receptors in plants, leading to growth inhibition. The compound's ability to disrupt metabolic pathways in target plants makes it a potential candidate for use in agricultural settings as an effective herbicide. Understanding its interaction with plant biochemistry is crucial for optimizing its application in crop management.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in biological processes. For instance, it may affect enzymes related to metabolic pathways in both microorganisms and plants. This inhibition can lead to significant biological effects, including growth suppression and altered metabolic functions.

Case Studies

- Antimicrobial Efficacy : A study conducted by Sun et al. (2015) highlighted the compound's potential as an antimicrobial agent against specific pathogens. The results indicated that THP demonstrated a dose-dependent inhibition of bacterial growth, suggesting its utility in medical applications.

- Herbicidal Activity : In agricultural research, THP was tested against common weeds. The results showed that at certain concentrations, it effectively reduced weed biomass by over 70%, indicating strong herbicidal activity.

The biological activity of THP is primarily attributed to its structural features:

- Chlorine Substitution : The presence of chlorine atoms enhances the compound's reactivity and interaction with biological targets.

- Hydroxyl Group : The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, influencing their activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Picolinic Acid | Carboxylic acid group at C-2 | Parent compound with less chlorination |

| 3-Chloro-6-hydroxypicolinic Acid | One chlorine substituent | Fewer chlorines than THP |

| 2-Hydroxy-3-picoline | Hydroxyl group on pyridine | Less chlorinated than THP |

This table illustrates how THP's unique substitution pattern contributes to its distinct biological activities compared to related compounds.

Propriétés

IUPAC Name |

3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPUPXKVBBLQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649922 | |

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-14-8 | |

| Record name | 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73455-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.